(3-Fluoro-benzylamino)-acetic acid
Overview
Description
(3-Fluoro-benzylamino)-acetic acid is an organic compound characterized by the presence of a fluorine atom on the benzyl ring and an amino group attached to the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-benzylamino)-acetic acid typically involves the reaction of 3-fluorobenzylamine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 3-fluorobenzylamine attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(3-Fluoro-benzylamino)-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-Fluoro-benzylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the amino group facilitates interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-Fluorobenzylamine: Similar structure but with the fluorine atom at the para position.
3-Fluorobenzyl alcohol: Contains a hydroxyl group instead of an amino group.
3-Fluorobenzyl chloride: Contains a chlorine atom instead of an amino group.
Uniqueness: (3-Fluoro-benzylamino)-acetic acid is unique due to the presence of both the fluorine atom and the amino group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-8-3-1-2-7(4-8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGJHZLHWJYEAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585525 | |
Record name | N-[(3-Fluorophenyl)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923183-17-9 | |
Record name | N-[(3-Fluorophenyl)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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